N-(9H-fluoren-9-yl)-3-nitrobenzamide N-(9H-fluoren-9-yl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 694473-02-4
VCID: VC4315758
InChI: InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C20H14N2O3
Molecular Weight: 330.343

N-(9H-fluoren-9-yl)-3-nitrobenzamide

CAS No.: 694473-02-4

Cat. No.: VC4315758

Molecular Formula: C20H14N2O3

Molecular Weight: 330.343

* For research use only. Not for human or veterinary use.

N-(9H-fluoren-9-yl)-3-nitrobenzamide - 694473-02-4

Specification

CAS No. 694473-02-4
Molecular Formula C20H14N2O3
Molecular Weight 330.343
IUPAC Name N-(9H-fluoren-9-yl)-3-nitrobenzamide
Standard InChI InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23)
Standard InChI Key FRKBYAFCVGUEDR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(9H-fluoren-9-yl)-3-nitrobenzamide, reflecting its bifunctional structure. Its molecular formula, C₂₀H₁₄N₂O₃, corresponds to a molecular weight of 330.34 g/mol. The InChI key, FRKBYAFCVGUEDR-UHFFFAOYSA-N, provides a unique identifier for computational and database referencing.

Crystallographic and Stereochemical Features

While crystallographic data remains under investigation, preliminary analyses suggest a planar fluorenyl system conjugated with the nitrobenzamide group. This arrangement facilitates π-π stacking interactions, which are critical for its solid-state packing and solubility behavior.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The primary synthesis involves the reaction of 9H-fluorene with 3-nitrobenzoyl chloride under anhydrous conditions. A base such as pyridine or triethylamine is employed to neutralize HCl byproducts. Typical reaction conditions include:

ParameterValue
SolventDichloromethane or THF
Temperature0–25°C
Reaction Time12–24 hours
Yield70–85%

Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Industrial Production Considerations

Scalable methodologies utilize continuous flow reactors to enhance heat transfer and reduce side reactions. Automated systems enable precise stoichiometric control, achieving yields exceeding 90%. Post-synthesis, crystallization under controlled cooling rates ensures high-purity batches suitable for pharmaceutical applications.

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine using H₂/Pd/C in ethanol, forming N-(9H-fluoren-9-yl)-3-aminobenzamide. This intermediate serves as a precursor for heterocyclic syntheses:

NitrobenzamideH2/Pd/CAminobenzamideΔG=45.2kJ/mol[1]\text{Nitrobenzamide} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Aminobenzamide} \quad \Delta G^\circ = -45.2 \, \text{kJ/mol} \quad[1]

Fluorenyl Oxidation

Oxidation with KMnO₄ in acidic media converts the fluorenyl moiety to 9-fluorenone, altering electronic properties for optoelectronic applications:

\text{Fluorenyl} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Fluorenone} \quad \text{Yield: 60–75%} \quad[1]

Physicochemical Properties

Solubility and Partition Coefficients

Experimental solubility data reveals moderate polarity:

SolventSolubility (mg/mL)Log P
Ethanol12.43.1
Dichloromethane34.74.2
Water0.0081.2

The log P (octanol/water) value of 3.72 indicates significant hydrophobicity, influencing its bioavailability and environmental persistence.

Spectroscopic Profiles

  • UV-Vis: λₘₐₓ = 280 nm (π→π* transition), 350 nm (n→π* nitro group)

  • Fluorescence: Emission at 410 nm (quantum yield Φ = 0.32)

  • ¹H NMR: δ 7.2–8.1 ppm (aromatic protons), δ 5.3 ppm (fluorenyl CH)

Applications in Scientific Research

Organic Synthesis Building Block

The compound’s bifunctional nature enables diverse derivatizations:

  • Peptide mimetics: Fluorenyl group facilitates solid-phase synthesis via FMOC chemistry.

  • Polymer precursors: Nitro groups participate in step-growth polymerization.

Fluorescent Probes

Leveraging its emission at 410 nm, researchers employ it as a pH-sensitive probe in cellular imaging. Quenching occurs in acidic environments (pH < 5), enabling lysosomal tracking.

Pharmaceutical Intermediates

Ongoing studies explore its role in kinase inhibitor development. The nitro group’s electron-withdrawing effects modulate target binding affinities (Kd = 12–45 nM).

Future Research Directions

Computational Modeling

Molecular dynamics simulations could predict solubility-enhancing co-crystals, addressing formulation challenges.

Green Chemistry Approaches

Investigating biocatalytic reductions using nitroreductases may improve sustainability of amine derivatives.

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